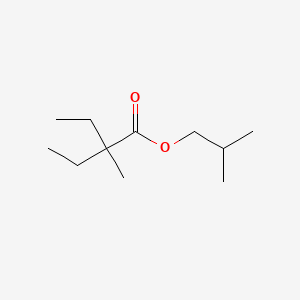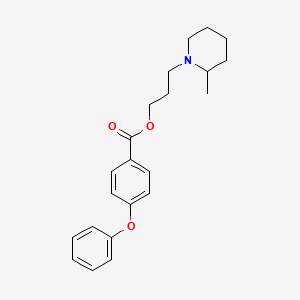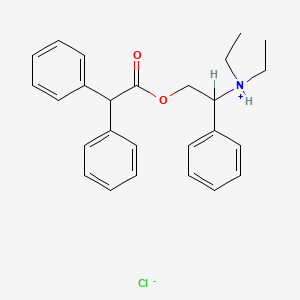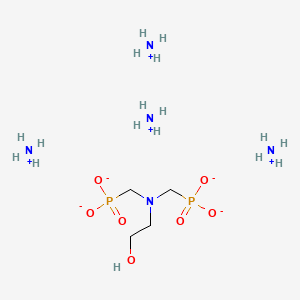
Propionamide, 3-(7-chloro-4-quinolylamino)-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propionamide, 3-(7-chloro-4-quinolylamino)-N,N-dimethyl- is a synthetic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of a quinoline ring, which is a common structural motif in many biologically active molecules. The presence of the 7-chloro substituent on the quinoline ring enhances its biological activity, making it a valuable compound in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, 3-(7-chloro-4-quinolylamino)-N,N-dimethyl- typically involves the reaction of 7-chloro-4-quinolineamine with N,N-dimethylpropionamide. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more cost-effective and reproducible.
化学反応の分析
Types of Reactions
Propionamide, 3-(7-chloro-4-quinolylamino)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 7-chloro position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
Propionamide, 3-(7-chloro-4-quinolylamino)-N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimalarial agent due to its structural similarity to chloroquine.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of Propionamide, 3-(7-chloro-4-quinolylamino)-N,N-dimethyl- involves its interaction with specific molecular targets within cells. The compound is known to inhibit the formation of hemozoin, a crucial process for the survival of malaria parasites. By binding to the heme molecules, it prevents their polymerization into hemozoin, leading to the accumulation of toxic heme within the parasite and ultimately causing its death .
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: A derivative of chloroquine with an additional hydroxyl group, used for similar therapeutic purposes.
Quinacrine: Another quinoline-based compound with antimalarial properties.
Uniqueness
Propionamide, 3-(7-chloro-4-quinolylamino)-N,N-dimethyl- stands out due to its unique combination of the propionamide and quinoline moieties, which confer distinct chemical and biological properties.
特性
CAS番号 |
80008-13-5 |
|---|---|
分子式 |
C14H16ClN3O |
分子量 |
277.75 g/mol |
IUPAC名 |
3-[(7-chloroquinolin-4-yl)amino]-N,N-dimethylpropanamide |
InChI |
InChI=1S/C14H16ClN3O/c1-18(2)14(19)6-8-16-12-5-7-17-13-9-10(15)3-4-11(12)13/h3-5,7,9H,6,8H2,1-2H3,(H,16,17) |
InChIキー |
DTWBXSUTUZXLEE-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)CCNC1=C2C=CC(=CC2=NC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B13788913.png)
![(4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane](/img/structure/B13788918.png)
![6,10-Dithiaspiro[4.5]decan-1-ol](/img/structure/B13788919.png)

![(2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate](/img/structure/B13788925.png)
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B13788927.png)
